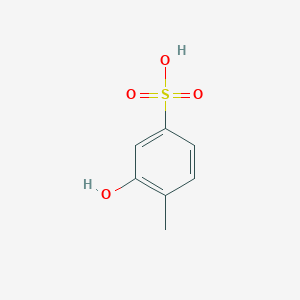

3-Hydroxy-4-methylbenzenesulfonic acid

Cat. No. B3056424

Key on ui cas rn:

7134-03-4

M. Wt: 188.2 g/mol

InChI Key: YARIFRHBFXEJNY-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08501391B2

Procedure details

In a four-neck glass flask of 3 L in volume to which a reflux cooler, a water separator, an air introducing tube, a thermometer and a stirrer were attached, 203 g of methyl acrylate, 100 g of dipentaerythritol (purity: 95% or higher, made by Tokyo Chemical Industry Co., Ltd.), 6.3 g of 3-hydroxy-4-methyl-benzenesulfonic acid, 12.6 g of p-toluenesulfonic acid, 0.16 g of copper sulfate, and further 140 g of toluene as a solvent were charged. The mixture was stirred while nitrogen gas was blown in the flask, and heated at 100° C. for 2 hours. Thereafter, while the system interior was gradually depressurized and methanol produced by the transesterification and toluene as a solvent were distilled out, the reaction was performed finally at 200 mmHg for 6 hours. After the finish of the reaction, cleaning with an alkali aqueous solution and a neutralization operation were repeated to obtain an acrylate of dipentaerythritol as a reaction product.

Identifiers

|

REACTION_CXSMILES

|

[OH2:1].CO.[OH:4][CH2:5][C:6]([CH2:19][OH:20])([CH2:9][O:10][CH2:11][C:12]([CH2:17][OH:18])([CH2:15][OH:16])[CH2:13][OH:14])[CH2:7][OH:8]>C(OC)(=O)C=C.OC1C=C(S(O)(=O)=O)C=CC=1C.C1(C)C=CC(S(O)(=O)=O)=CC=1.S([O-])([O-])(=O)=O.[Cu+2].C1(C)C=CC=CC=1>[C:17]([O-:18])(=[O:1])[CH:12]=[CH2:15].[OH:14][CH2:13][C:12]([CH2:17][OH:18])([CH2:11][O:10][CH2:9][C:6]([CH2:19][OH:20])([CH2:7][OH:8])[CH2:5][OH:4])[CH2:15][OH:16] |f:6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Two

Step Three

|

Name

|

|

|

Quantity

|

100 g

|

|

Type

|

reactant

|

|

Smiles

|

OCC(CO)(COCC(CO)(CO)CO)CO

|

|

Name

|

|

|

Quantity

|

203 g

|

|

Type

|

solvent

|

|

Smiles

|

C(C=C)(=O)OC

|

|

Name

|

|

|

Quantity

|

6.3 g

|

|

Type

|

solvent

|

|

Smiles

|

OC=1C=C(C=CC1C)S(=O)(=O)O

|

|

Name

|

|

|

Quantity

|

12.6 g

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=C(C=C1)S(=O)(=O)O)C

|

|

Name

|

|

|

Quantity

|

0.16 g

|

|

Type

|

solvent

|

|

Smiles

|

S(=O)(=O)([O-])[O-].[Cu+2]

|

|

Name

|

|

|

Quantity

|

140 g

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

100 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture was stirred while nitrogen gas

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

were distilled out

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After the finish of the reaction

|

Outcomes

Product

Details

Reaction Time |

6 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C=C)(=O)[O-]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OCC(CO)(COCC(CO)(CO)CO)CO

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |